3-ethyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Overview
Description
3-ethyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C14H19N5O3 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.14878949 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Purine Derivatives
The synthesis of derivatives of 7,8-polymethylenepurine demonstrates the potential of related compounds in creating precursors for antiviral and antihypertensive agents. For instance, the condensation of diethylacetal of dimethylformamide with certain imidazoles yielded derivatives with significant biological activities (Nilov et al., 1995).
Molecular Docking and SAR Studies
Arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors, revealing their potential in treating depression and anxiety. Docking studies have highlighted the importance of substituents for receptor affinity and selectivity (Zagórska et al., 2015).
Pharmacological Evaluation
The pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives has shown that certain compounds exhibit anxiolytic and antidepressant activity, comparable to established medications like Diazepam and Imipramine. This indicates their potential as new treatments for anxiety and depression (Zagórska et al., 2009).
Mesoionic Analogues and Isomerization Studies
Studies on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, from amino-l-methylpyrimidin-6-ones, explore their chemical properties and reactions. These findings contribute to understanding the structural and reactive versatility of purine analogs (Coburn & Taylor, 1982).
Regioselective Synthesis of Purine Isosteres
The use of 3-methoxalylchromone for synthesizing 1-desazapurines, potent pharmacophores in drug design, demonstrates the compound's utility in medicinal chemistry for creating purine isosteres (Ostrovskyi et al., 2011).
Properties
IUPAC Name |
2-ethyl-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-5-17-12(20)10-11(16(3)14(17)21)15-13-18(6-7-22-4)9(2)8-19(10)13/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAAWNXIDFKKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3CCOC)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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